2,6-Di-tert-butylpyridine

Physical Organic Chemistry Steric Effects Basicity

2,6-Di-tert-butylpyridine (CAS 585-48-8, DTBP) is a sterically hindered pyridine derivative characterized by two bulky tert-butyl groups flanking the pyridine nitrogen atom. Unlike conventional pyridine bases, the tert-butyl substituents at the 2- and 6-positions create substantial steric shielding around the basic nitrogen, which significantly alters both its thermodynamic basicity and kinetic nucleophilicity.

Molecular Formula C13H21N
Molecular Weight 191.31 g/mol
CAS No. 585-48-8
Cat. No. B051100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Di-tert-butylpyridine
CAS585-48-8
Synonyms2,6-Bis(1,1-dimethylethyl)pyridine;  NSC 175805
Molecular FormulaC13H21N
Molecular Weight191.31 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC(=CC=C1)C(C)(C)C
InChIInChI=1S/C13H21N/c1-12(2,3)10-8-7-9-11(14-10)13(4,5)6/h7-9H,1-6H3
InChIKeyUWKQJZCTQGMHKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Di-tert-butylpyridine (DTBP): A Sterically Hindered Non-Nucleophilic Brønsted Base


2,6-Di-tert-butylpyridine (CAS 585-48-8, DTBP) is a sterically hindered pyridine derivative characterized by two bulky tert-butyl groups flanking the pyridine nitrogen atom [1]. Unlike conventional pyridine bases, the tert-butyl substituents at the 2- and 6-positions create substantial steric shielding around the basic nitrogen, which significantly alters both its thermodynamic basicity and kinetic nucleophilicity [2]. This compound is classified as a non-nucleophilic Brønsted base, meaning it retains the ability to accept protons while exhibiting markedly reduced reactivity toward larger electrophiles such as alkyl halides, Lewis acids, and carbocationic intermediates [3].

Why 2,6-Di-tert-butylpyridine Cannot Be Substituted with Common Pyridine Bases


2,6-Di-tert-butylpyridine cannot be interchangeably substituted with simpler pyridine derivatives (e.g., pyridine, 2,6-lutidine, 2,6-diisopropylpyridine) because the unique steric environment created by the tert-butyl groups at the 2- and 6-positions fundamentally alters the relationship between thermodynamic basicity (pKa) and kinetic nucleophilicity [1]. In less hindered pyridines, a predictable, approximately additive increase in basicity is observed with progressive alkyl substitution due to inductive electron donation; however, DTBP exhibits a pronounced deviation from this linear additivity trend, being approximately 1.4 pK units weaker as a base than predicted by additivity rules [2]. More critically, the kinetic barrier to nucleophilic attack on electrophiles larger than a proton is uniquely elevated in DTBP relative to its sterically less demanding analogs, making it functionally distinct as a proton-selective scavenger in reactions where competing nucleophilic pathways would otherwise compromise yield or selectivity [3].

2,6-Di-tert-butylpyridine: Quantitative Differentiation Evidence


pKa Deviation from Linear Additivity as Quantitative Measure of Steric Hindrance

In 50% aqueous ethanol at 25°C, the conjugate acid pKa of 2,6-di-tert-butylpyridine is 3.58, compared to 4.38 for pyridine, 5.77 for 2,6-dimethylpyridine (2,6-lutidine), and 5.34 for 2,6-diisopropylpyridine [1]. Critically, while the pKa values in the methyl and isopropyl series follow a predictable additive trend (increasing basicity with alkyl substitution due to inductive effects), DTBP is approximately 1.4 pK units less basic than the value predicted based on simple additivity from the 2-alkylpyridine series [2]. This negative deviation is the direct consequence of steric strain accompanying protonation of the hindered nitrogen center [3].

Physical Organic Chemistry Steric Effects Basicity Pyridine Derivatives

Extreme Basicity Suppression in DMSO: pKa Drop of ~3 Units Relative to Gas Phase Behavior

In dimethylsulfoxide (DMSO), the ionization constant (pK) of the conjugate acid of 2,6-di-tert-butylpyridine is 0.81, compared to 2,6-lutidine with a pK of approximately 3.0 in the same solvent system [1]. This represents a ~2.2 pK unit reduction relative to 2,6-lutidine in DMSO, and an even more dramatic ~3 unit reduction relative to DTBP's own gas-phase basicity (which is high due to inductive stabilization of the protonated form) [2]. The pK of 0.81 classifies DTBP as an abnormally weak base in DMSO, with the suppression attributed to severely reduced hydrogen-bonding capacity between the sterically shielded DTBPH⁺ cation and the relatively large DMSO solvent molecules [3].

Solution Chemistry Solvent Effects Hydrogen Bonding Basicity

Functional Nucleophilicity Elimination: Failure to React with Methyl Iodide and Boron Trifluoride

2,6-Di-tert-butylpyridine fails to undergo alkylation with methyl iodide even over very long reaction periods, and does not form a Lewis acid-base adduct with boron trifluoride (BF₃), whereas pyridine and less hindered pyridines readily undergo both reactions [1]. This functional inertness toward electrophiles larger than a proton stands in contrast to the compound's retained ability to neutralize HCl (proton capture), confirming that DTBP acts as a selective proton scavenger while remaining chemically inert toward common electrophilic reagents that would consume conventional amine bases [2].

Organic Synthesis Proton Scavenger Non-Nucleophilic Base Reaction Selectivity

Reaction Outcome Divergence: Sulfonation Product Selectivity (Nuclear vs. N-Sulfonation)

When treated with sulfur trioxide in liquid SO₂ at -10°C, 2,6-di-tert-butylpyridine undergoes nuclear sulfonation at the 3-position of the pyridine ring to form 2,6-di-tert-butylpyridine-3-sulfonic acid [1]. Under identical conditions, pyridine and 2,6-lutidine instead form N-sulfonated addition compounds at the nitrogen atom and fail to undergo nuclear substitution [2]. The reactivity of DTBP toward aromatic substitution under these conditions is estimated to be comparable to that of nitrobenzene, indicating that the steric shielding of the nitrogen atom by tert-butyl groups forces electrophilic attack onto the aromatic ring rather than the nitrogen lone pair [3].

Electrophilic Aromatic Substitution Regioselectivity Sulfonation Steric Shielding

Comparative Yield in Catalytic Reactions: 2,6-Lutidine vs. DTBP (Class-Level Inference)

In a catalytic reaction system evaluating the influence of pyridine base additives on ketone formation yield, the use of 2,6-di-tert-butylpyridine as an additive resulted in only trace amounts (<5%) of the desired ketone product, identical to the outcome observed with 2,6-lutidine (also trace yield) [1]. In contrast, unhindered pyridine produced an 83% isolated yield of the ketone product under the same conditions [2]. This demonstrates that while DTBP and 2,6-lutidine exhibit comparable inertness profiles in this specific transformation, both differ dramatically from unhindered pyridine, underscoring that the steric hindrance class—rather than electronic effects alone—governs reaction outcome [3].

Organocatalysis Reaction Optimization Steric Effects Ketone Additives

Validated Application Scenarios for 2,6-Di-tert-butylpyridine in Research and Industrial Settings


Proton Trap in Living Carbocationic Polymerization

2,6-Di-tert-butylpyridine is explicitly claimed as a proton trap component in living carbocationic polymerization processes for producing homopolymers, copolymers, or block copolymers with narrow molecular weight distribution [1]. Its role as a selective proton scavenger prevents acid-catalyzed side reactions and chain transfer events without interfering with the Lewis acid co-initiator (e.g., TiCl₄, BCl₃) or the propagating carbocationic chain ends, a function enabled by its demonstrated inertness toward Lewis acids such as BF₃ [2]. This application leverages the unique combination of proton affinity with negligible nucleophilicity toward electrophilic catalyst components.

Acid Scavenger in Glycosylation and Vinyl Triflate Formation

DTBP and its 4-substituted derivatives are employed as hindered, non-nucleophilic bases in glycosylation reactions and in the synthesis of vinyl triflates from carbonyl compounds and trifluoromethanesulfonic anhydride [1]. In these transformations, the base must stoichiometrically neutralize the acid generated during reaction while remaining completely inert toward highly electrophilic glycosyl donors, activated carbonyl intermediates, and triflating reagents. The pKa of 3.58 (50% EtOH) places DTBP in an optimal basicity window for this application—sufficiently basic to sequester protons but insufficiently basic to deprotonate sensitive substrates or promote elimination side reactions [2]. Note that 2,4,6-tri-tert-butylpyrimidine (TTBP) has been reported as a cost-effective alternative in certain glycosylation contexts, suggesting that procurement decisions should evaluate both performance equivalence and cost-per-gram economics for the specific transformation [3].

Probe Molecule for Zeolite External Surface Acidity Quantification

2,6-Di-tert-butylpyridine is employed as a sterically demanding probe molecule to selectively characterize and quantify acid sites located exclusively on the external surface of zeolites and hierarchically structured microporous/mesoporous materials [1]. Due to its molecular dimensions and the steric bulk of the tert-butyl groups, DTBP cannot access acid sites within zeolite micropores, enabling discrimination between external (surface-accessible) and internal (pore-confined) acidity. This application directly exploits the same steric hindrance that limits its nucleophilicity in solution-phase chemistry, repurposed here as a molecular sieving tool for solid-acid catalyst characterization.

Stabilizer Additive for Lubricating Oils and Chlorine-Containing Polymers

2,6-Di-tert-butylpyridine has been proposed as an additive for lubricating oils, gasoline, and for stabilizing chlorine-containing polymers against thermal and acid-catalyzed degradation [1]. In this industrial application context, DTBP functions as an acid scavenger that neutralizes trace HCl generated from polymer dehydrochlorination or lubricant oxidative decomposition, while its steric hindrance prevents undesirable coordination with metal surfaces or reaction with other additive components. The compound's liquid physical state (mp 2.2°C) and thermal stability support its formulation compatibility in these applications [2].

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